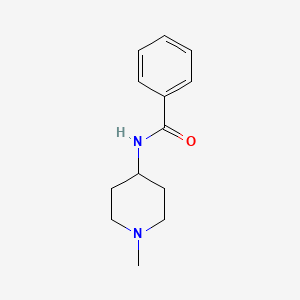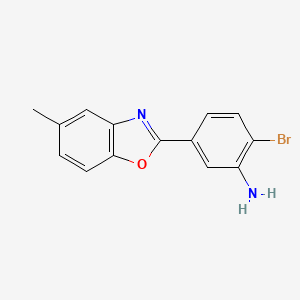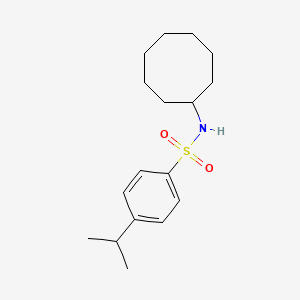
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide typically involves the reaction of 6-methyl-1,3-benzothiazole-2-amine with hexanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to maintain uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, leading to effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide.
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide: A structurally similar compound with a shorter aliphatic chain.
Uniqueness
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hexanediamide linker provides flexibility and enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C22H22N4O2S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)hexanediamide |
InChI |
InChI=1S/C22H22N4O2S2/c1-13-7-9-15-17(11-13)29-21(23-15)25-19(27)5-3-4-6-20(28)26-22-24-16-10-8-14(2)12-18(16)30-22/h7-12H,3-6H2,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
CXMRWGJWHWPECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969825.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969832.png)
![N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10969834.png)
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B10969841.png)
![N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B10969850.png)

![5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B10969873.png)

![3-chloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969880.png)


![2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969900.png)
![2-(1-phenoxyethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969911.png)
